Lapatinib

HER2 inhibition breast cancer cell proliferation

Procure Lapatinib (GW572016) as your irreplaceable reference standard for HER2-positive oncology research. This reversible dual TKI uniquely penetrates the CNS (LANDSCAPE trial-confirmed, brain-to-plasma ratio <0.20), making it the benchmark for BBB-crossing inhibitor validation. Its exclusive USP is the induction of surface HER2 accumulation, which potentiates trastuzumab-mediated ADCC—a mechanistic differentiator absent in neratinib or tucatinib. Bulk orders are essential for CROs requiring the validated L+C regimen as an active comparator in registration trials or for labs quantifying CYP3A4-mediated drug-drug interactions. Do not substitute: only lapatinib provides this precise interplay of CNS activity, ADCC enhancement, and established clinical benchmarking.

Molecular Formula C29H26ClFN4O4S
Molecular Weight 581.1 g/mol
CAS No. 913989-15-8
Cat. No. B7821427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapatinib
CAS913989-15-8
Molecular FormulaC29H26ClFN4O4S
Molecular Weight581.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
InChIInChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
InChIKeyBCFGMOOMADDAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityYellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water;  0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/
2.23e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Lapatinib for Research and Procurement: A Dual EGFR/HER2 Inhibitor with Defined Preclinical and Clinical Benchmarks


Lapatinib (CAS 913989-15-8; GW572016) is an orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that reversibly targets the intracellular ATP-binding domains of both epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) [1]. It is a 4-anilinoquinazoline derivative approved for use in combination with capecitabine or trastuzumab for HER2-positive advanced or metastatic breast cancer. In cell-free kinase assays, lapatinib exhibits balanced inhibitory potency against EGFR and HER2, with reported IC50 values of approximately 10.8 nM and 9.2 nM, respectively [2]. Its reversible binding mechanism and relatively narrow inhibition profile distinguish it from irreversible pan-HER inhibitors, making it a critical reference standard for comparator studies in HER2-amplified cancer research.

Why Lapatinib Cannot Be Readily Substituted: Mechanistic and Potency Divergence Among HER2-Targeted TKIs


The class of HER2-targeted tyrosine kinase inhibitors encompasses compounds with profoundly divergent binding kinetics (reversible vs. irreversible), selectivity profiles (EGFR/HER2 dual vs. pan-HER), and clinical outcomes. Lapatinib's reversible inhibition of EGFR and HER2 yields an IC50 profile and metabolic pathway (CYP3A4) that is distinct from irreversible inhibitors like neratinib and afatinib, and from HER2-selective agents like tucatinib [1]. Direct comparative preclinical data demonstrate that these agents are not interchangeable; neratinib, for instance, exhibits >600-fold greater potency in SKBR3 cell proliferation assays and irreversible target engagement [2], while lapatinib demonstrates superior brain metastasis penetration compared to neratinib in model-predicted brain-to-plasma ratios [3]. Consequently, substituting lapatinib with another HER2 TKI in a research protocol or clinical reference standard without adjusting for potency, selectivity, and pharmacokinetic parameters will yield non-comparable and potentially misleading results.

Quantitative Evidence Guide: Lapatinib Differentiation from Key HER2-Targeted Comparators


In Vitro Potency Comparison: Lapatinib vs. Neratinib and Tucatinib in HER2-Amplified Cell Lines

Lapatinib exhibits significantly lower potency than the irreversible TKI neratinib and the selective TKI tucatinib in HER2-amplified breast cancer models. In SKBR3 cells, neratinib's IC50 for proliferation is 0.03 nM, compared to 20 nM for lapatinib, representing a >600-fold difference [1]. In a broader panel of 22 HER2-altered cell lines, the rank order of potency was neratinib > tucatinib > lapatinib [2]. Additionally, cell-free kinase assays report lapatinib's HER2 IC50 at 109 nM, versus 5.6 nM for neratinib and 6.9 nM for tucatinib [3]. This potency gap directly influences the achievable target engagement and clinical dosing strategies, necessitating distinct experimental protocols and procurement decisions for each agent.

HER2 inhibition breast cancer cell proliferation IC50

Differential Effects on HER2 Protein Expression: Lapatinib Induces Accumulation, Neratinib Does Not

Lapatinib treatment uniquely induces an increase in total HER2 protein levels, as quantified by ELISA and immunoblotting, whereas the irreversible inhibitor neratinib does not. In SKBR3 cells, lapatinib (0.2–2 µM for 12–48 hours) caused a significant accumulation of both extracellular and intracellular domain-containing HER2 [1]. This is in stark contrast to neratinib, which showed no increase in HER2 protein levels under identical conditions. The differential effect is critical: lapatinib-mediated HER2 stabilization can potentiate trastuzumab-mediated antibody-dependent cell-mediated cytotoxicity (ADCC) by increasing surface HER2 availability for antibody binding [2], a property not shared by neratinib or other irreversible inhibitors. Researchers evaluating combination therapies or mechanisms of resistance must account for this distinct pharmacodynamic behavior.

HER2 regulation protein turnover antibody-dependent cell-mediated cytotoxicity (ADCC)

Clinical Efficacy Benchmark: Neratinib + Capecitabine vs. Lapatinib + Capecitabine in Metastatic Breast Cancer (NALA Trial)

In the randomized phase III NALA trial (NCT01808573), neratinib plus capecitabine (N+C) demonstrated superior efficacy to lapatinib plus capecitabine (L+C) in patients with previously treated HER2-positive metastatic breast cancer. Among patients with high HER2 protein expression (IHC 3+), the hazard ratio (HR) for progression-free survival (PFS) favored N+C over L+C: HR = 0.64 (95% CI: 0.51–0.81) [1]. This translates to a 36% reduction in the risk of disease progression or death for the neratinib-containing regimen. This head-to-head clinical data establishes lapatinib + capecitabine as a defined comparator arm with a well-characterized PFS benchmark, making it a critical reference point for evaluating novel HER2-targeted therapies in late-phase clinical trials.

progression-free survival HER2-positive metastatic breast cancer phase III trial biomarker

Central Nervous System Penetration: Model-Predicted Brain-to-Plasma Ratio Comparison with Neratinib and Tucatinib

Lapatinib demonstrates superior brain penetration potential compared to neratinib, as estimated by the model-predicted brain-to-plasma unbound partition coefficient (Kp,uu). The predicted population mean tissue-to-plasma ratio (TER) in human normal brain was <0.20 for both lapatinib and neratinib, indicating limited but measurable CNS access. In contrast, tucatinib was predicted to have a TER of 2.1, reflecting significantly greater CNS penetration [1]. This differential property underpins lapatinib's established clinical activity in HER2-positive brain metastases when combined with capecitabine (LANDSCAPE trial), where it achieved a CNS objective response rate of 65.9% [2]. For researchers studying CNS metastasis models, lapatinib provides a distinct pharmacokinetic profile versus both the low-penetrant neratinib and the high-penetrant tucatinib.

blood-brain barrier CNS metastasis pharmacokinetics brain penetration

Metabolic Stability and Drug-Drug Interaction Profile: CYP3A4-Mediated Clearance

Lapatinib is extensively metabolized by hepatic and intestinal cytochrome P450 3A4 (CYP3A4), with negligible renal excretion (<2%). The absorbed fraction undergoes extensive first-pass metabolism, and concomitant administration of strong CYP3A4 inhibitors (e.g., ketoconazole) can increase lapatinib exposure by 3- to 4-fold, while inducers (e.g., carbamazepine) can reduce exposure by ~70% [1]. This CYP3A4 dependence distinguishes lapatinib from agents with alternative metabolic routes. For instance, gefitinib is primarily metabolized by CYP2D6, and erlotinib by CYP3A4 and CYP1A2 [2]. This metabolic profile is critical for designing combination studies and for researchers using lapatinib in vivo, as it necessitates careful control of CYP3A4-modulating agents to achieve reproducible systemic exposure.

CYP3A4 metabolism drug-drug interactions pharmacokinetics bioavailability

Optimal Research and Procurement Applications for Lapatinib


Reference Standard for HER2 TKI Combination Efficacy in Preclinical Brain Metastasis Models

Given lapatinib's demonstrated clinical activity in HER2-positive brain metastases (LANDSCAPE trial, CNS objective response rate of 65.9% [1]) and its model-predicted brain-to-plasma ratio of <0.20, it serves as an ideal reference compound for evaluating novel CNS-penetrant HER2 inhibitors in orthotopic brain metastasis models. Unlike neratinib, which shows minimal CNS penetration, lapatinib provides a moderately penetrant benchmark. Procurement of lapatinib is justified for laboratories validating new blood-brain barrier-crossing HER2-targeted agents, as it allows direct comparison of CNS antitumor efficacy and pharmacokinetic distribution. [1]

Mechanistic Studies of HER2 Stabilization and ADCC Potentiation

Lapatinib's unique property of inducing HER2 protein accumulation, as documented in head-to-head studies with neratinib [2], makes it the compound of choice for investigating the interplay between small-molecule TKIs and HER2-directed monoclonal antibodies. Researchers exploring combination therapies that rely on trastuzumab-mediated ADCC should prioritize lapatinib over irreversible inhibitors, as the lapatinib-induced increase in surface HER2 can significantly enhance antibody-dependent cytotoxicity. This specific mechanistic differentiator is not observed with neratinib, tucatinib, or afatinib, making lapatinib irreplaceable for this application. [2]

Comparator Arm Benchmarking for Novel HER2-Targeted Therapies in Phase II/III Clinical Trial Design

Lapatinib plus capecitabine (L+C) is a well-characterized control regimen in randomized clinical trials, including the phase III NALA trial (NCT01808573) [3] and the ongoing ACE-Breast-02 trial comparing ARX788 to L+C. The established progression-free survival and overall survival benchmarks for L+C provide a validated comparator for evaluating next-generation antibody-drug conjugates and TKIs. For contract research organizations and pharmaceutical companies designing registration-enabling studies in HER2-positive metastatic breast cancer, procuring lapatinib in bulk for use as an active comparator is a strategic requirement to meet regulatory expectations for trial design. [3]

Investigating CYP3A4-Mediated Drug-Drug Interactions in Polypharmacy Oncology Models

Lapatinib's reliance on CYP3A4 for metabolism, with exposure changes of up to 4-fold in the presence of inhibitors or inducers [4], makes it a sensitive probe substrate for studying drug-drug interactions (DDI) in oncology. Preclinical models that involve co-administration of CYP3A4-modulating agents (e.g., antifungals, antiepileptics) require lapatinib as a tool compound to quantify the magnitude of pharmacokinetic interaction and to validate DDI mitigation strategies. Its metabolic profile is distinct from other EGFR/HER2 TKIs like gefitinib (CYP2D6) and erlotinib (CYP1A2), allowing researchers to dissect isoform-specific contributions to drug clearance. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.